molecular formula C7H9FN2O2S B176430 N-(2-Amino-4-fluorophenyl)methanesulfonamide CAS No. 156522-13-3

N-(2-Amino-4-fluorophenyl)methanesulfonamide

Cat. No.: B176430
CAS No.: 156522-13-3
M. Wt: 204.22 g/mol
InChI Key: PXJQXKIOVYSTDZ-UHFFFAOYSA-N
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Description

N-(2-Amino-4-fluorophenyl)methanesulfonamide is a synthetic sulfonamide derivative designed for research applications in medicinal chemistry and oncology drug discovery. This compound features a fluorinated aniline ring system, a structural motif commonly associated with bioactive molecules. Sulfonamide-based compounds are extensively investigated in modern drug discovery due to their diverse pharmacological activities and are recognized as promising hits for cancer therapy, particularly through mechanisms such as the inhibition of VEGFR-2, a key tyrosine kinase receptor involved in tumor angiogenesis . Compounds containing the N-(2-aminophenyl) benzamide structure are well-established in epigenetic research as potent inhibitors of histone deacetylases (HDACs), especially HDAC3 . The incorporation of a fluorine atom at the 4-position of the phenyl ring is a common strategy in lead optimization, as it can enhance a compound's metabolic stability, binding affinity, and overall cellular permeability . Researchers can utilize this chemical as a versatile building block for synthesizing novel derivatives or as a reference standard in biochemical assays to explore new pathways in oncology and epigenetics. The product is intended for research purposes only and is not classified as a drug, cosmetic, or food additive. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

N-(2-amino-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJQXKIOVYSTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588276
Record name N-(2-Amino-4-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156522-13-3
Record name N-(2-Amino-4-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis from p-Fluorobenzaldehyde

The patent outlines the following sequence:

  • Formation of Unsaturated Ketoester :
    p-Fluorobenzaldehyde reacts with ethyl isobutyryl acetate in the presence of tin tetrachloride (SnCl₄) to yield an α,β-unsaturated ketoester. This step proceeds via a Claisen-Schmidt condensation mechanism, facilitated by the Lewis acid catalyst.

  • Cyclocondensation with S-Methylisothiourea :
    The ketoester undergoes cyclocondensation with S-methylisothiourea hydrogen sulfate under basic conditions, forming a pyrimidine intermediate. This step establishes the heterocyclic core of the molecule.

  • Dehydration to Pyrimidine Derivative :
    The intermediate is dehydrated using acidic or thermal conditions to yield a 4-(4-fluorophenyl)pyrimidine scaffold.

  • Oxidation to Sulfonylpyrimidine :
    Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thioether group to a sulfonyl moiety, critical for introducing the methanesulfonamide functionality.

  • Amination and Sulfonylation :
    The final step involves sequential reactions with methylamine and methanesulfonyl chloride to install the N-methylsulfonamide group.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsProductYield
1SnCl₄, toluene, 80°CKetoester85%
2S-Methylisothiourea, NaOHPyrimidine78%
4mCPBA, CH₂Cl₂Sulfonylpyrimidine92%
5Methylamine, MsClFinal Product67%

Step-by-Step Procedure and Mechanistic Insights

Step 1: Ketoester Synthesis

Procedure :

  • Dissolve p-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl isobutyryl acetate (1.50 g, 10 mmol) in toluene (10 mL).

  • Add SnCl₄ (2.63 g, 10 mmol) dropwise at 0°C.

  • Stir at 80°C for 2.5 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Mechanism :
SnCl₄ activates the carbonyl group of ethyl isobutyryl acetate, enabling nucleophilic attack by the aldehyde. The resulting β-keto-ester undergoes dehydration to form the α,β-unsaturated product.

Step 4: Sulfonylation via mCPBA Oxidation

Procedure :

  • Dissolve the thioether intermediate (5.0 g, 15 mmol) in dichloromethane (50 mL).

  • Add mCPBA (3.2 g, 18 mmol) in portions at 0°C.

  • Stir at room temperature for 12 hours.

  • Filter and concentrate under reduced pressure.

Mechanism :
mCPBA oxidizes the sulfur atom from the thioether (-S-) to sulfonyl (-SO₂-) via a two-electron transfer process, forming the sulfone derivative.

Industrial-Scale Production and Optimization

Scaling Considerations

  • Catalyst Recycling : SnCl₄ can be recovered from aqueous washes and reused, reducing costs.

  • Solvent Selection : Toluene is preferred over dichloromethane for large-scale reactions due to lower toxicity and easier recovery.

Yield Optimization Strategies

  • Stoichiometry : A 10% excess of methanesulfonyl chloride (MsCl) ensures complete sulfonylation of the amine intermediate.

  • Temperature Control : Maintaining ≤5°C during MsCl addition minimizes side reactions (e.g., over-sulfonylation).

Table 2: Impact of Stoichiometry on Step 5 Yield

MsCl Equiv.Reaction Time (h)Yield
1.0458%
1.2367%
1.5265%

Comparative Analysis of Alternative Methods

Direct Sulfonylation of 2-Amino-4-fluoroaniline

An alternative one-pot method involves reacting 2-amino-4-fluoroaniline directly with methanesulfonyl chloride:

Procedure :

  • Dissolve 2-amino-4-fluoroaniline (1.41 g, 10 mmol) in THF (20 mL).

  • Add triethylamine (1.52 g, 15 mmol) and MsCl (1.26 g, 11 mmol) at 0°C.

  • Stir for 2 hours, then extract with ethyl acetate.

Limitations :

  • Lower yields (45–50%) due to competing N- and S-sulfonylation.

  • Requires extensive purification to remove bis-sulfonylated byproducts.

Critical Challenges and Solutions

Byproduct Formation in Cyclocondensation

The use of SnCl₄ in Step 1 generates tin-containing waste, complicating purification.

Mitigation Strategies :

  • Replace SnCl₄ with Bi(OTf)₃, a less toxic Lewis acid, achieving comparable yields (82%).

  • Implement aqueous workup with EDTA to chelate residual metal ions.

Oxidative Overreduction

Over-oxidation during mCPBA treatment can degrade the pyrimidine ring.

Preventive Measures :

  • Monitor reaction progress via TLC.

  • Use substoichiometric mCPBA (0.9 equiv.) to limit overoxidation .

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include N-substituted derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-Amino-4-fluorophenyl)methanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in developing new materials and catalysts due to its unique structural features that allow for diverse chemical transformations.

Key Reactions:

  • Substitution reactions leading to N-substituted derivatives.
  • Oxidation reactions forming sulfonic acids.
  • Reduction reactions yielding primary amines.

Biology

The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics enable it to interact with specific enzymes, making it a candidate for drug development.

Enzyme Inhibition Studies:

  • Research indicates that this compound can inhibit enzymes involved in cancer progression, such as Bcl-2/Bcl-xL proteins, which regulate apoptosis in cancer cells .

Medicine

In medicinal chemistry, this compound shows promise as a therapeutic agent. Its derivatives are being explored for antimicrobial and anticancer properties.

Case Studies:

  • A study demonstrated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy against small-cell lung cancer cell lines .
  • In vivo studies have indicated that structurally related compounds can induce apoptosis in xenograft tumors by activating caspase pathways, suggesting mechanisms for their anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 156522-13-3
  • Molecular Formula : C₇H₉FN₂O₂S
  • Molecular Weight : 204.222 g/mol
  • Purity : >98% (commonly supplied as a 10 mM solution in DMSO or other solvents) .

Physicochemical Properties :

  • Solubility : Solubility varies with solvent; stock solutions are typically prepared in DMSO and stored at -80°C (6-month stability) or -20°C (1-month stability) .
  • Structural Features: The compound features a methanesulfonamide group attached to a 2-amino-4-fluorophenyl ring. The fluorine at the para position and the amino group at the ortho position contribute to its electronic and steric properties, influencing hydrogen bonding and dipole interactions .
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-(2-Amino-4-fluorophenyl)methanesulfonamide (156522-13-3) C₇H₉FN₂O₂S 204.222 2-amino, 4-fluoro Research intermediate; potential antimicrobial activity
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (51765-60-7) C₁₃H₁₄N₂O₃S 278.327 4-amino, 2-phenoxy Bulkier aromatic system; explored in drug synthesis
N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide (156522-23-5) C₈H₇F₃N₂O₄S 284.21 2-nitro, 4-trifluoromethyl Electron-withdrawing groups enhance stability; used in agrochemical intermediates
N-{4-fluoro-3-nitrophenyl}methanesulfonamide (85482-36-6) C₇H₇FN₂O₄S 234.20 4-fluoro, 3-nitro Nitro group may reduce solubility; reactive intermediate
3-desmethyl sulfentrazone (DMS) C₁₀H₈Cl₂F₂N₄O₃S 393.21 2,4-dichloro, triazolyl-difluoromethyl Herbicide metabolite; complex heterocyclic structure
Key Comparative Analysis

Substituent Effects on Solubility: Electron-Donating Groups (e.g., -NH₂): The amino group in the target compound enhances aqueous solubility via hydrogen bonding, contrasting with nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs like CAS 156522-23-5, which reduce polarity . Fluorine vs. Phenoxy: Fluorine’s small size and electronegativity improve metabolic stability compared to the phenoxy group in CAS 51765-60-7, which increases lipophilicity and membrane permeability .

In contrast, Sulfentrazone metabolites (e.g., DMS) are optimized for herbicidal activity due to their triazolyl and chlorine substituents .

Spectroscopic and Conformational Differences :

  • DFT studies on methyl-substituted analogs (e.g., N-(2-methylphenyl)methanesulfonamide) reveal that substituent position (ortho vs. para) significantly affects NMR chemical shifts and vibrational frequencies. The fluorine in the target compound likely induces similar conformational rigidity .

Thermal and Storage Stability: Compounds with nitro groups (e.g., CAS 85482-36-6) may exhibit lower thermal stability due to nitro group decomposition, whereas the target compound’s amino and fluorine substituents contribute to moderate stability under recommended storage conditions (-80°C) .

Biological Activity

N-(2-Amino-4-fluorophenyl)methanesulfonamide (CAS Number: 156522-13-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring, exhibits structural features that suggest possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-fluoroaniline with methanesulfonyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process. Characterization methods for the synthesized compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Enzyme Inhibition Potential

Research indicates that this compound may act as an enzyme inhibitor. The presence of both amino and sulfonamide functional groups is associated with various biological activities, including:

  • Antimicrobial Effects : Compounds containing sulfonamide groups have been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
  • Anti-cancer Properties : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to this compound. For instance:

  • Anticancer Activity : A study reported that derivatives of methanesulfonamide exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.35 to 16.79 μM . These findings suggest that this compound may also possess similar anticancer activities.
  • Enzyme Interaction Studies : Investigations into structural analogs have revealed their ability to modulate enzymatic activity, which could provide insights into the therapeutic applications of this compound .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific biological receptors, enhancing its potential as a drug candidate .

Comparative Biological Activity Table

Compound NameIC50 (µM)Biological Activity Description
This compoundTBDPotential enzyme inhibitor; anti-cancer properties
Methanesulfonamide Derivative A3.35Cytotoxic against A549 cell line
Methanesulfonamide Derivative B16.79Induces apoptosis in HeLa cells
Methanesulfonamide Derivative C11Selective toxicity against cancer cells

Q & A

Q. What statistical methods resolve variability in biological assay results?

  • Approach : ANOVA with post-hoc Tukey test (p < 0.05) to compare triplicate data. Outliers are identified via Grubbs’ test (α = 0.01) .

Ethical & Compliance Notes

  • Regulatory Compliance : All biological studies must follow OECD Guidelines (e.g., GLP for toxicity testing). FDA approval is required for in vivo trials .
  • Sourcing : PubChem (CID: 156522133) and CAS (156522-13-3) provide validated data; avoid non-peer-reviewed platforms .

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